molecular formula C14H11BrO2 B129687 4-Bromo-3'-methoxybenzophenone CAS No. 151239-47-3

4-Bromo-3'-methoxybenzophenone

Cat. No. B129687
Key on ui cas rn: 151239-47-3
M. Wt: 291.14 g/mol
InChI Key: XKJUSMRRMJSDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06586431B1

Procedure details

To a solution of DMSO (8.13 mL, 114.7 mmol) in CH2Cl2 (80 mL) at -78 was added solution of trifluoroacetic acid (TFAA) (12.12 mL, 86.0 mmol) in CH2Cl2 (50 mL) over 5 min. The mixture was stirred for 20 min and a solution of (4-bromo-phenyl)-(3-methoxy-phenyl)-methanol (16.8 g, 57.4 mmol) in CH2Cl2 (50 mL) was added dropwise over 5 min. The reaction mixture was stirred at −78° C. for 30 min and Et3N (24.0 mL, 172 mmo) was added. The mixture was stirred at −78° C. for an additional 30 min and at room temperature for 1 h. The CH2Cl2 layer was washed with brine (3x30 mL), dried over Na2SO4 and concentrated. Purification with hexanes /EtOAc (10:1) afforded 16.0 9 of (4-Bromo-phenyl)-(3-methoxy-phenyl)-methanone. 1HNMR (400 MHz, CDCl3) δ 7.67-7.66 (comp, 2H), 7.64-7.60 (comp, 2H), 7.37 (m, 1H), 7.34-7.27 (comp, 2H), 7.14-7.11 (m, 1H), 3.84 (s, 3H).
Name
Quantity
8.13 mL
Type
reactant
Reaction Step One
Quantity
12.12 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CS(C)=O.FC(F)(F)C(O)=O.[Br:12][C:13]1[CH:18]=[CH:17][C:16]([CH:19]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=2)[OH:20])=[CH:15][CH:14]=1.CCN(CC)CC>C(Cl)Cl>[Br:12][C:13]1[CH:14]=[CH:15][C:16]([C:19]([C:21]2[CH:26]=[CH:25][CH:24]=[C:23]([O:27][CH3:28])[CH:22]=2)=[O:20])=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
8.13 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
12.12 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
16.8 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(O)C1=CC(=CC=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
24 mL
Type
reactant
Smiles
CCN(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at −78° C. for an additional 30 min and at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
The CH2Cl2 layer was washed with brine (3x30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification with hexanes /EtOAc (10:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(=O)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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